molecular formula C21H22O5 B13415326 (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol CAS No. 69393-94-8

(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol

Cat. No.: B13415326
CAS No.: 69393-94-8
M. Wt: 354.4 g/mol
InChI Key: WOKIXZBYDPTMJD-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol is a complex organic compound belonging to the class of pterocarpans. It is characterized by its unique structure, which includes a benzofuran fused with a benzopyran ring system. This compound is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenolic compounds.

    Formation of the benzopyran ring: This step often involves the use of aldehydes or ketones in cyclization reactions.

    Introduction of the methoxy group: This is usually done through methylation reactions using reagents like methyl iodide.

    Attachment of the 3-methylbut-2-en-1-yl group: This step involves alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of pterocarpans and related structures.

    Biology: This compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    (6aS,11aS)-2-dimethylallyl-3,6a,9-trihydroxypterocarpan: This compound has a similar structure but lacks the methoxy group.

    (6aS,11aS)-4-dimethylallyl-3,6a,9-trihydroxypterocarpan: Similar structure with a different position of the dimethylallyl group.

Uniqueness

(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol is unique due to the presence of the methoxy group and the specific positioning of the 3-methylbut-2-en-1-yl group. These structural features contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

69393-94-8

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(6aS,11aS)-3-methoxy-2-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-6a,9-diol

InChI

InChI=1S/C21H22O5/c1-12(2)4-5-13-8-15-18(10-17(13)24-3)25-11-21(23)16-7-6-14(22)9-19(16)26-20(15)21/h4,6-10,20,22-23H,5,11H2,1-3H3/t20-,21+/m0/s1

InChI Key

WOKIXZBYDPTMJD-LEWJYISDSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1OC)OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1OC)OCC3(C2OC4=C3C=CC(=C4)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.